molecular formula C11H12O2 B1370753 3-(Cyclopropylmethoxy)benzaldehyde CAS No. 58986-61-1

3-(Cyclopropylmethoxy)benzaldehyde

Cat. No. B1370753
CAS RN: 58986-61-1
M. Wt: 176.21 g/mol
InChI Key: ZBNWASQXYKQQPC-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)benzaldehyde is a chemical compound with the molecular formula C11H12O2 and a molecular weight of 176.22 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 3-(Cyclopropylmethoxy)benzaldehyde is 1S/C11H12O2/c12-7-10-2-1-3-11(6-10)13-8-9-4-5-9/h1-3,6-7,9H,4-5,8H2 . This indicates that the molecule consists of a benzene ring substituted with an aldehyde group and a cyclopropylmethoxy group .


Physical And Chemical Properties Analysis

3-(Cyclopropylmethoxy)benzaldehyde is a liquid at room temperature . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Pharmacology

3-(Cyclopropylmethoxy)benzaldehyde: is utilized in pharmacological research due to its potential as a precursor for synthesizing various pharmacologically active molecules. Its structure allows for modifications that can lead to the development of new therapeutic agents, particularly in the realm of central nervous system disorders and inflammatory diseases .

Organic Synthesis

In organic chemistry, 3-(Cyclopropylmethoxy)benzaldehyde serves as a versatile intermediate. It can undergo various chemical reactions, including condensation, reduction, and cycloaddition, to create complex organic molecules. This compound is particularly valuable in constructing cyclic and aromatic compounds, which are common frameworks in many organic molecules .

Material Science

This compound’s unique structural features make it a candidate for creating novel materials. In material science, it can be used to synthesize polymers or small molecules with specific optical or electronic properties, potentially useful in developing new coatings, adhesives, or electronic devices .

Analytical Chemistry

3-(Cyclopropylmethoxy)benzaldehyde: can be employed as a standard or reagent in analytical methods. Its well-defined structure and properties allow it to be used in chromatography and spectrometry for the qualitative and quantitative analysis of complex mixtures .

Biochemistry

In biochemistry, this compound could be used to study enzyme-catalyzed reactions where benzaldehyde derivatives act as substrates or inhibitors. It can help in understanding the interaction between small molecules and biological macromolecules, which is crucial for drug design and enzymology .

Environmental Applications

While direct applications in environmental science are not extensively documented, compounds like 3-(Cyclopropylmethoxy)benzaldehyde could be explored for their potential roles in environmental monitoring and remediation. They might be used as tracers or in the synthesis of compounds designed to neutralize pollutants .

Safety and Hazards

The safety information for 3-(Cyclopropylmethoxy)benzaldehyde indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and using only non-sparking tools .

Relevant Papers The search results included a paper on the synthesis of substituted benzaldehydes , which could potentially be relevant to the study of 3-(Cyclopropylmethoxy)benzaldehyde. Another paper discusses a method for the synthesis of roflumilast , which may be relevant if 3-(Cyclopropylmethoxy)benzaldehyde is used in similar synthetic pathways.

properties

IUPAC Name

3-(cyclopropylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-7-10-2-1-3-11(6-10)13-8-9-4-5-9/h1-3,6-7,9H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNWASQXYKQQPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621980
Record name 3-(Cyclopropylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopropylmethoxy)benzaldehyde

CAS RN

58986-61-1
Record name 3-(Cyclopropylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Hydroxybenzaldehyde (3 g, 24.6 mmol) and potassium carbonate (10.2 g, 73.8 mmol) were suspended in N,N-dimethylformamide (60 mL). Cyclopropyl methyl chloride (2.86 mL, 29.5 mmol) was added to this suspension, and stirred for 19 hours at room temperature. This mixture was partitioned into ethyl acetate and water. The organic layer was separated, washed with water, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure to obtain the title compound (4.32 g).
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2.86 mL
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60 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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